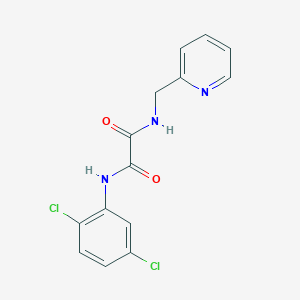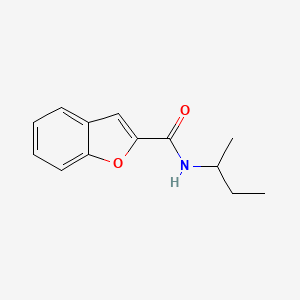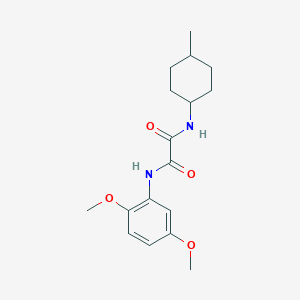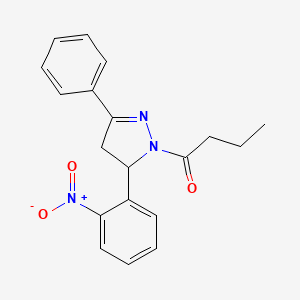
N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as DPA-714, is a novel radioligand that has been developed to target the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various cellular processes such as cholesterol transport, apoptosis, and energy metabolism. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the fields of neurology, oncology, and immunology.
Mécanisme D'action
The mechanism of action of N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide involves its binding to TSPO, which is expressed on the outer mitochondrial membrane of various cell types. TSPO is involved in the transport of cholesterol into the mitochondria and the regulation of mitochondrial function. It is also involved in the regulation of the immune response and the modulation of apoptosis. N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide binds with high affinity to TSPO and can be used to visualize changes in TSPO expression and function in various pathological conditions.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to modulate the expression of cytokines and chemokines, as well as the activation of immune cells such as microglia and macrophages. It has also been shown to modulate the expression of genes involved in cholesterol metabolism and mitochondrial function. In addition, N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of neuroinflammation and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide is its high affinity and specificity for TSPO, which allows for the visualization of TSPO expression and function in vivo. It is also relatively easy to synthesize and can be labeled with various radioisotopes for imaging studies. However, one of the limitations of N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide is its relatively short half-life, which limits its use in longitudinal studies. In addition, N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide can be affected by various factors such as age, gender, and disease status, which can affect its binding affinity and specificity.
Orientations Futures
There are many future directions for the use of N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide in scientific research. One of the main areas of interest is its potential applications in the diagnosis and treatment of various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and depression. N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has also been investigated for its potential applications in cancer imaging and therapy, as well as in the modulation of the immune response in autoimmune diseases. Further studies are needed to elucidate the mechanisms of action of N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide and to optimize its use in various scientific research applications.
Applications De Recherche Scientifique
N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been widely used in scientific research as a radiotracer for imaging studies, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. It has been shown to bind specifically to TSPO, which is upregulated in various pathological conditions such as neuroinflammation, cancer, and autoimmune diseases. N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been used to investigate the role of TSPO in these conditions and to develop new diagnostic and therapeutic strategies.
Propriétés
IUPAC Name |
N'-(2,5-dichlorophenyl)-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-9-4-5-11(16)12(7-9)19-14(21)13(20)18-8-10-3-1-2-6-17-10/h1-7H,8H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAVBIZFTJATQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[(5-bromo-2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4237961.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B4237968.png)
amine hydrochloride](/img/structure/B4237983.png)


![N-(4-chlorophenyl)-2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4238007.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-biphenylcarboxamide](/img/structure/B4238011.png)
![2-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B4238016.png)
![5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4238028.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-ethylbenzenesulfonamide](/img/structure/B4238030.png)
![2-bromo-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4238046.png)
![4-methyl-1-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperidine](/img/structure/B4238051.png)

